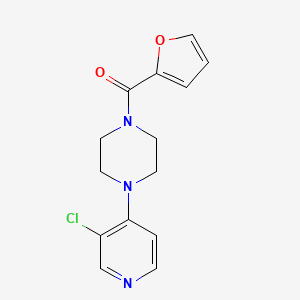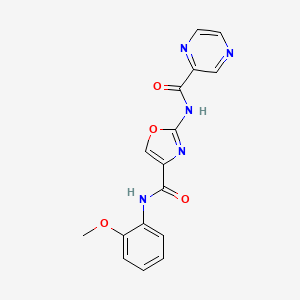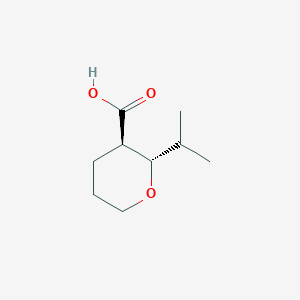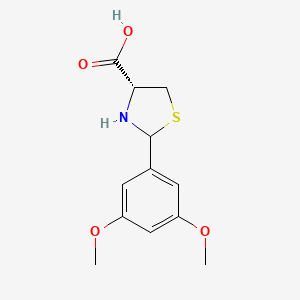
2-(2-chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole (CFBM) is a small molecule that has been used in a variety of scientific research applications. CFBM is a member of the benzimidazole family and is an important synthetic compound due to its ability to act as an inhibitor for certain enzymes, receptors, and other proteins. CFBM has been studied for its potential use in a variety of applications, including drug discovery, drug delivery, and medical diagnostics.
科学的研究の応用
Chemistry and Properties
Research on compounds similar to 2-(2-chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole has focused on their chemistry and diverse properties. These investigations have looked into the preparation methods, properties of the free compounds, their protonated and/or deprotonated forms, and their complexation behavior. Studies have highlighted their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities. This body of research also identifies areas where further investigation into unknown analogues of such compounds could be beneficial (Boča, Jameson, & Linert, 2011).
Synthetic Utilities
The development of synthetic methodologies for benzimidazole derivatives, including those similar to this compound, has been a significant area of research. These efforts have aimed at creating various pharmacologically relevant structures through the condensation of o-phenylenediamines with electrophilic reagents. This research underscores the importance of these methodologies in creating compounds with potential biological applications (Ibrahim, 2011).
Biological Activities
The exploration of 2-arylthio-benzazoles, which are structurally related to this compound, has revealed significant biological and pharmacological properties. These compounds have attracted attention for their diverse biological activities, leading to the development of efficient synthetic strategies for their production. The general applicability of these methods speaks to the broad interest in these compounds for potential therapeutic applications (Vessally et al., 2018).
Potential CNS Acting Drugs
The research on benzimidazole derivatives for central nervous system (CNS) applications has highlighted their potential as more potent drugs. By understanding the common synthesis pathways and CNS properties of benzimidazole derivatives, researchers aim to modify these compounds to develop more effective treatments for neurological disorders. This investigation underscores the promising direction of leveraging benzimidazole chemistry for advancements in CNS pharmacotherapy (Saganuwan, 2020).
Anticancer Applications
Benzimidazole anthelmintics, structurally related to this compound, have shown promise as repurposing drugs for anticancer therapies. These compounds disrupt microtubule polymerization, induce apoptosis, and exhibit anti-angiogenic effects, among other antitumorigenic activities. Their long history of use as antiparasitic agents and their demonstrated efficacy against cancer cells resistant to approved therapies highlight their potential as adjuvants in cancer treatment (Son, Lee, & Adunyah, 2020).
特性
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-fluorophenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2/c23-19-9-2-1-7-17(19)12-13-22-25-20-10-3-4-11-21(20)26(22)15-16-6-5-8-18(24)14-16/h1-14H,15H2/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRILPPLBMKRYJC-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3,5-Dimethoxyphenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2628182.png)
![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}propanoate](/img/structure/B2628184.png)

![3-Bromo-6-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B2628189.png)
![N-[(2-chlorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2628190.png)

![(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2628192.png)

![4-chloro-N-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2628195.png)

![9-Oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one;hydrochloride](/img/structure/B2628200.png)

![ethyl 4-oxo-4-((4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)amino)butanoate](/img/structure/B2628204.png)